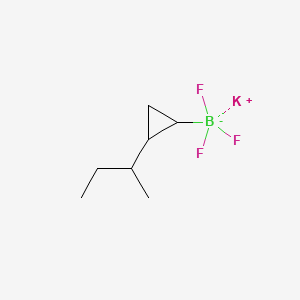
Potassium (2-(sec-butyl)cyclopropyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The unique structure of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide makes it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2) under specific conditions. The process begins with the cyclopropanation of alkenylboronic esters, followed by treatment with excess KHF2 to yield the corresponding potassium trifluoroborate . This method ensures high yields and the production of a stable compound.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the trifluoroborate group, resulting in various derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a cyclopropyl-substituted arene .
Applications De Recherche Scientifique
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the butan-2-yl group.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a cyclopropyl group.
Potassium methyltrifluoroborate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the butan-2-yl group enhances its versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
Propriétés
Formule moléculaire |
C7H13BF3K |
|---|---|
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
potassium;(2-butan-2-ylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-3-5(2)6-4-7(6)8(9,10)11;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
QMMHVVZTTXPELS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC1C(C)CC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
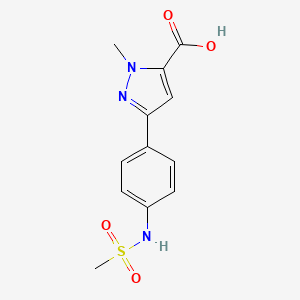
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
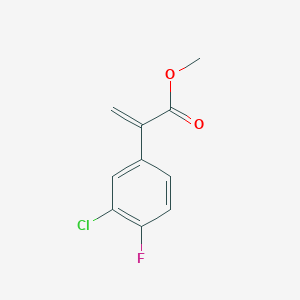
![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
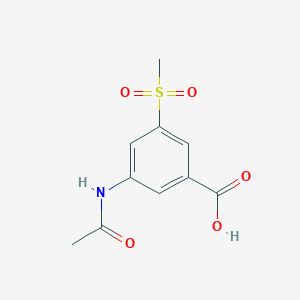
![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)

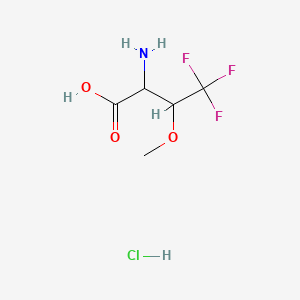
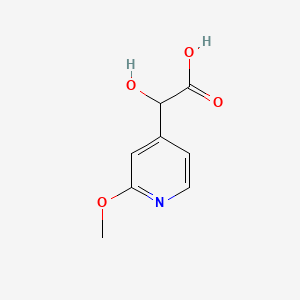
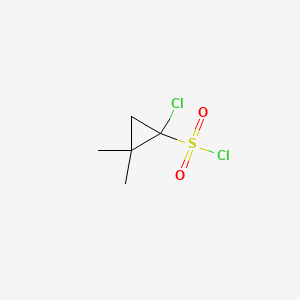
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
